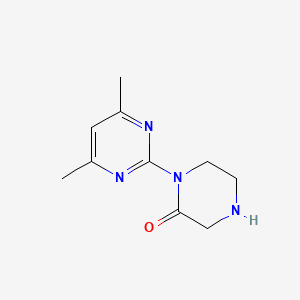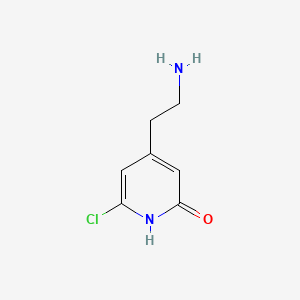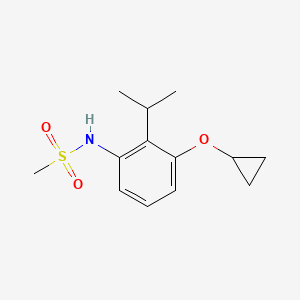
5-Bromo-N-cyclopropylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-cyclopropylpyridin-3-amine is a chemical compound with the molecular formula C8H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopropylpyridin-3-amine typically involves the bromination of N-cyclopropylpyridin-3-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-cyclopropylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-cyclopropylpyridin-3-amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of N-cyclopropylpyridin-3-amine derivatives with various functional groups.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of N-cyclopropylpyridin-3-amine.
Applications De Recherche Scientifique
5-Bromo-N-cyclopropylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-cyclopropylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and selectivity towards its target. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine: Similar structure but with a nitro group at the 3-position.
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group at the 2-position.
N-cyclopropylpyridin-3-amine: Lacks the bromine atom.
Uniqueness
5-Bromo-N-cyclopropylpyridin-3-amine is unique due to the presence of both the bromine atom and the cyclopropyl group. The bromine atom allows for further functionalization through substitution reactions, while the cyclopropyl group enhances the compound’s stability and binding affinity in biological systems. This combination of features makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
1209459-26-6 |
|---|---|
Formule moléculaire |
C8H9BrN2 |
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
5-bromo-N-cyclopropylpyridin-3-amine |
InChI |
InChI=1S/C8H9BrN2/c9-6-3-8(5-10-4-6)11-7-1-2-7/h3-5,7,11H,1-2H2 |
Clé InChI |
AWXJVLYODIKXPY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)

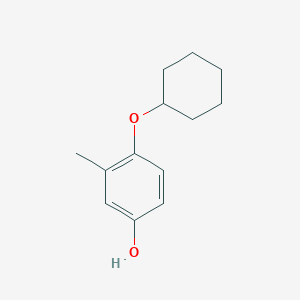
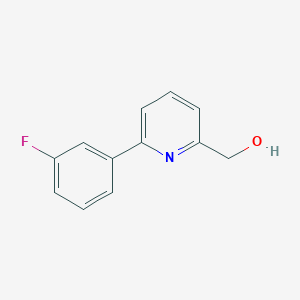
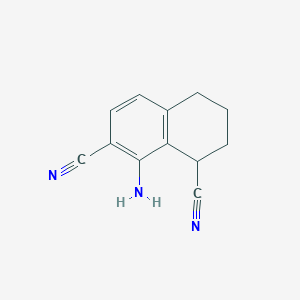


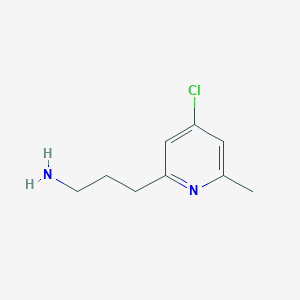
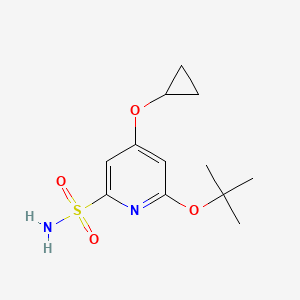
![Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14848551.png)
